(S)-2-Aminopent-4-enoic acid hydrochloride
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Overview
Description
(S)-2-Aminopent-4-enoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon of a pent-4-enoic acid chain, with the hydrochloride salt form enhancing its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminopent-4-enoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as a protected form of 2-aminopent-4-enoic acid.
Protection and Deprotection: Protecting groups are used to shield reactive sites during intermediate steps. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group.
Hydrolysis and Neutralization: The protected intermediate is subjected to hydrolysis, followed by neutralization to obtain the free amino acid.
Formation of Hydrochloride Salt: The free amino acid is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Aminopent-4-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct functional groups and properties.
Scientific Research Applications
(S)-2-Aminopent-4-enoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound serves as a precursor in the biosynthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects, including its role as a neurotransmitter analog.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Aminopent-4-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to receptors and enzymes involved in amino acid metabolism and neurotransmission.
Pathways Involved: It modulates signaling pathways related to neurotransmitter release and uptake, influencing cellular communication and function.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Aminobutyric acid hydrochloride
- (S)-2-Aminopentanoic acid hydrochloride
- (S)-2-Aminohexanoic acid hydrochloride
Uniqueness
(S)-2-Aminopent-4-enoic acid hydrochloride is unique due to its unsaturated carbon chain, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts. This structural feature allows for diverse applications and interactions in various scientific fields.
Properties
IUPAC Name |
(2S)-2-aminopent-4-enoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDZZOWASZMNQW-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195316-72-4 |
Source
|
Record name | L-2-Allylglycine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why was L-2-Allylglycine Hydrochloride chosen as a chiral selector in conjunction with β-cyclodextrin for the monolithic column?
A1: The research aimed to create a novel chiral stationary phase for capillary liquid chromatography by combining two different chiral selectors: L-2-Allylglycine Hydrochloride and β-cyclodextrin. This approach, utilizing dual chiral selectors, aimed to enhance the enantioseparation capabilities of the column. [] The combination of these two selectors likely offers complementary chiral recognition mechanisms, potentially expanding the range of racemic mixtures that can be separated effectively.
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